

# An In-depth Technical Guide to GSK1016790A (CAS No. 850429-55-9)

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## Compound of Interest

Compound Name: 2-Chloro-1-ethoxymethylimidazole

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## Abstract

GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a multitude of physiological processes.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the physicochemical and pharmacological properties of GSK1016790A, its mechanism of action, and its applications as a research tool in drug development. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its use in a laboratory setting.

## Physicochemical Properties

GSK1016790A is a complex synthetic molecule with the following identifiers and properties:

Property	Value
IUPAC Name	N-[(1S)-1-[[4-[(2S)-2-[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide
Synonyms	GSK101
Molecular Formula	C28H32Cl2N4O6S2
Molecular Weight	655.61 g/mol <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	942206-85-1 (Note: This CAS number has also been associated with 2-Chloro-1-(ethoxymethyl)imidazole) <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Appearance	Crystalline solid <a href="#">[5]</a>
Purity	≥98% <a href="#">[5]</a>
Solubility	Soluble in DMSO (~15 mg/ml), ethanol (~10 mg/ml), and DMF (~15 mg/ml). <a href="#">[5]</a> Sparingly soluble in aqueous buffers. <a href="#">[5]</a>
Storage	Store at -20°C for long-term stability (≥4 years). <a href="#">[5]</a>

## Pharmacological Properties and Uses

GSK1016790A is a highly utilized pharmacological tool for studying TRPV4 channel function both in vitro and in vivo.[\[1\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#) Its primary use is as a selective agonist to activate TRPV4 channels, leading to an influx of cations, predominantly Ca<sup>2+</sup>, into the cell.[\[2\]](#)[\[4\]](#)[\[11\]](#)

## Mechanism of Action

GSK1016790A directly binds to and activates the TRPV4 ion channel.[\[4\]](#) This activation leads to a conformational change in the channel, opening a pore that allows for the influx of cations, most notably Ca<sup>2+</sup> and Na<sup>+</sup>, down their electrochemical gradients.[\[1\]](#) This influx of ions depolarizes the cell membrane and increases the intracellular calcium concentration ([Ca<sup>2+</sup>]<sub>i</sub>), which in turn triggers a variety of downstream signaling events.[\[1\]](#)[\[3\]](#)[\[11\]](#)

## In Vitro and In Vivo Activity

The potency of GSK1016790A has been demonstrated across various cell types and experimental systems.

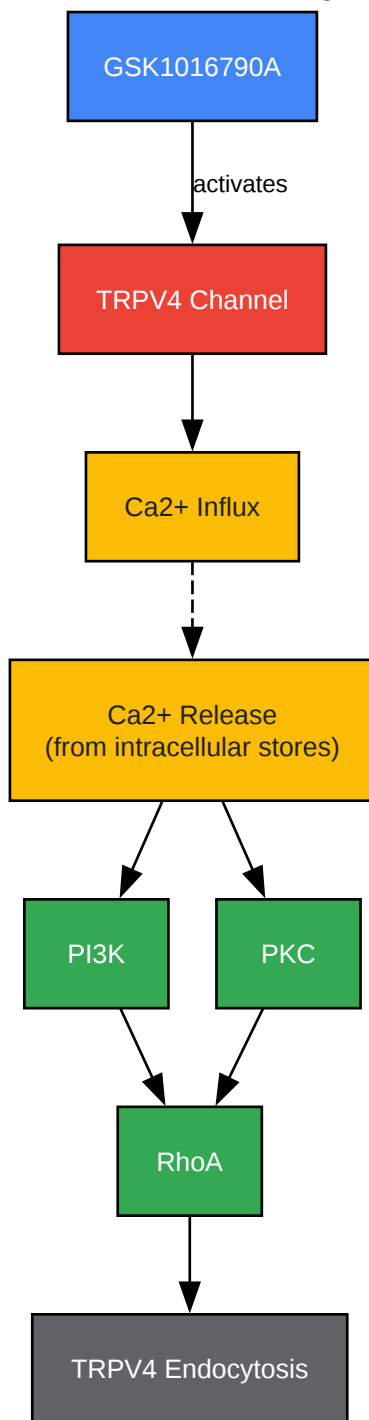
System	Parameter	Value	Reference
Human TRPV4-expressing HEK cells	EC50 for Ca <sup>2+</sup> influx	2.1 nM	<a href="#">[4]</a> <a href="#">[12]</a>
Mouse TRPV4-expressing HEK cells	EC50 for Ca <sup>2+</sup> influx	18 nM	<a href="#">[4]</a> <a href="#">[12]</a>
Choroid plexus epithelial cells	EC50	34 nM	<a href="#">[4]</a> <a href="#">[13]</a>
Primary human endothelial cells	EC50 for Ca <sup>2+</sup> event frequency	26.9 nM	<a href="#">[14]</a>

In vivo, administration of GSK1016790A has been shown to induce physiological responses consistent with TRPV4 activation, such as urinary bladder contraction and hyperactivity, as well as marked decreases in systemic and pulmonary vascular resistance.[\[4\]](#)[\[15\]](#)[\[16\]](#)

## Signaling Pathways Modulated by GSK1016790A

Activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events. A key consequence of GSK1016790A-induced TRPV4 activation is the subsequent regulation of the channel's own plasma membrane expression through a process of endocytosis. This process is dependent on intracellular calcium release and is controlled by the PI3K, PKC, and RhoA signaling pathways.[\[1\]](#)[\[3\]](#)[\[10\]](#)[\[17\]](#)

## GSK1016790A-Induced TRPV4 Signaling Pathway



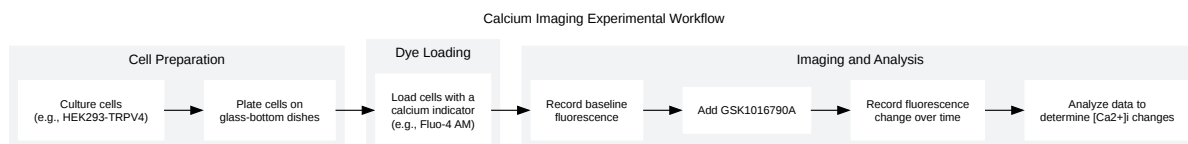
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GSK1016790A-induced TRPV4 signaling cascade.

## Experimental Protocols

## In Vitro Calcium Imaging Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to GSK1016790A using a fluorescent calcium indicator.



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Workflow for in vitro calcium imaging assay.

### Methodology:

- **Cell Culture:** Culture human embryonic kidney (HEK293) cells stably expressing TRPV4 in appropriate media.<sup>[1]</sup>
- **Plating:** Plate the cells onto glass-bottom dishes suitable for fluorescence microscopy.
- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
- **Baseline Measurement:** Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity before stimulation.
- **Stimulation:** Add GSK1016790A at the desired concentration (e.g., 100 nM for a near-maximal effect) to the cells.<sup>[1]</sup>
- **Data Acquisition:** Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium.

- Analysis: Analyze the fluorescence data to quantify the change in intracellular calcium concentration in response to GSK1016790A.

## Cell Surface Biotinylation Assay

This protocol is used to determine the density of TRPV4 channels on the plasma membrane following stimulation with GSK1016790A.[1]

Methodology:

- Cell Treatment: Treat cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with GSK1016790A (e.g., 100 nM) for a specific duration (e.g., 20 minutes).[1]
- Biotinylation: Label the cell surface proteins with a membrane-impermeable biotinylation reagent.
- Cell Lysis: Lyse the cells to release the cellular proteins.
- Streptavidin Pulldown: Use streptavidin-coated beads to pull down the biotinylated cell surface proteins.
- Western Blotting: Elute the pulled-down proteins and perform a Western blot using an anti-TRPV4 antibody to quantify the amount of TRPV4 on the cell surface.

## Conclusion

GSK1016790A is an indispensable tool for researchers investigating the role of TRPV4 in health and disease. Its high potency and selectivity make it ideal for elucidating the physiological and pathological functions of this important ion channel. The information and protocols provided in this guide are intended to support the effective use of GSK1016790A in a research setting, ultimately contributing to a deeper understanding of TRPV4 biology and the development of novel therapeutics.

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